molecular formula C5H6N4O2 B12305359 2-Amino-4-hydroxypyrimidine-5-carboxamide

2-Amino-4-hydroxypyrimidine-5-carboxamide

Cat. No.: B12305359
M. Wt: 154.13 g/mol
InChI Key: DAYVTOGEFACVSM-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxypyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydroxylamine under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Amino-4-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-4-hydroxypyrimidine-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3(10)2-1-8-5(7)9-4(2)11/h1H,(H2,6,10)(H3,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVTOGEFACVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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